Cas no 1428371-43-0 (1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide)
![1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide structure](https://ja.kuujia.com/scimg/cas/1428371-43-0x500.png)
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide 化学的及び物理的性質
名前と識別子
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- 2-Chloro-N-[2-(2,3-dihydro-5-benzofuranyl)-2-(dimethylamino)ethyl]benzenemethanesulfonamide
- 1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide
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- インチ: 1S/C19H23ClN2O3S/c1-22(2)18(14-7-8-19-15(11-14)9-10-25-19)12-21-26(23,24)13-16-5-3-4-6-17(16)20/h3-8,11,18,21H,9-10,12-13H2,1-2H3
- InChIKey: NJLXDWURLSHHQF-UHFFFAOYSA-N
- ほほえんだ: C1(CS(NCC(C2=CC=C3OCCC3=C2)N(C)C)(=O)=O)=CC=CC=C1Cl
じっけんとくせい
- 密度みつど: 1.305±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 540.7±60.0 °C(Predicted)
- 酸性度係数(pKa): 9.92±0.40(Predicted)
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6353-3276-5μmol |
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide |
1428371-43-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6353-3276-2μmol |
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide |
1428371-43-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6353-3276-15mg |
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide |
1428371-43-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6353-3276-30mg |
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide |
1428371-43-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6353-3276-20μmol |
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide |
1428371-43-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6353-3276-100mg |
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide |
1428371-43-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6353-3276-4mg |
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide |
1428371-43-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6353-3276-5mg |
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide |
1428371-43-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6353-3276-20mg |
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide |
1428371-43-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6353-3276-40mg |
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide |
1428371-43-0 | 40mg |
$140.0 | 2023-09-09 |
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide 関連文献
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamideに関する追加情報
Introduction to Compound with CAS No. 1428371-43-0 and Its Applications in Modern Medicinal Chemistry
The compound with the CAS number 1428371-43-0 is a highly intriguing molecule in the realm of medicinal chemistry, characterized by its unique structural and functional attributes. This compound, formally known as 1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide, has garnered significant attention due to its potential pharmacological properties and its role in the development of novel therapeutic agents.
At the core of this compound's structure lies a sophisticated interplay of functional groups that contribute to its biological activity. The presence of a chlorophenyl group at the para position enhances its lipophilicity, facilitating better membrane penetration, while the methanesulfonamide moiety introduces a polar, negatively charged region that can interact favorably with biological targets. The N-substituent, featuring a 2,3-dihydro-1-benzofuran scaffold linked to a dimethylaminoethyl chain, adds another layer of complexity, potentially influencing both solubility and binding affinity.
Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with various biological receptors with remarkable precision. Studies using molecular docking techniques have revealed that 1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide exhibits high affinity for certain enzyme families implicated in inflammatory and metabolic disorders. This has spurred interest in exploring its potential as a lead compound for drug discovery programs targeting these conditions.
In parallel, experimental investigations have begun to unravel the pharmacokinetic profile of this molecule. Preliminary in vitro studies suggest that it demonstrates favorable solubility parameters and moderate metabolic stability, which are critical factors for any candidate drug molecule. Additionally, the compound's chemical structure allows for facile derivatization, enabling medicinal chemists to fine-tune its properties through structural modifications aimed at optimizing efficacy and minimizing side effects.
The benzofuran moiety in 1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide is particularly noteworthy, as it is a common pharmacophore found in numerous bioactive natural products and synthetic drugs. This scaffold is known for its ability to modulate various biological pathways, including those involved in pain perception, neurodegeneration, and cancer progression. The recent surge in research on benzofuran derivatives has highlighted their therapeutic potential, making this compound a promising candidate for further exploration.
One of the most exciting developments in the field has been the integration of machine learning algorithms into drug discovery pipelines. These algorithms can predict the biological activity of compounds based on their structural features with unprecedented accuracy. When applied to 1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide, such models have suggested potential therapeutic applications in areas such as neuroinflammation and cardiovascular diseases. These predictions have guided researchers toward designing more targeted experiments and have accelerated the pace of discovery.
The synthesis of this compound presents an interesting challenge due to its complex architecture. Traditional synthetic routes involve multi-step sequences that require careful optimization to ensure high yields and purity. However, recent innovations in synthetic methodologies have made it possible to streamline these processes using advanced catalytic systems and green chemistry principles. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct key carbon-carbon bonds efficiently.
Evaluation of the compound's safety profile is another critical aspect of its development. Comprehensive toxicological studies are being conducted to assess its potential side effects and determine appropriate dosing regimens. These studies include acute toxicity assays, chronic toxicity evaluations, and genotoxicity assessments to ensure that any future therapeutic applications are safe for human use.
The interdisciplinary nature of modern drug discovery underscores the importance of collaboration between chemists, biologists, pharmacologists, and computational scientists. By leveraging cutting-edge technologies and integrating diverse expertise, researchers can more effectively explore the therapeutic potential of molecules like 1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide. This collaborative approach has already led to breakthroughs in understanding complex disease mechanisms and developing innovative treatment strategies.
In conclusion, the compound with CAS number 1428371-43-0, characterized by its intricate structure as 1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide, represents a significant advancement in medicinal chemistry. Its unique structural features combined with promising preclinical data make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this molecule, it holds great promise for addressing some of today's most pressing medical challenges.
1428371-43-0 (1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide) 関連製品
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